3,4-Methylenedioxybenzylmagnesium chloride

Descripción general

Descripción

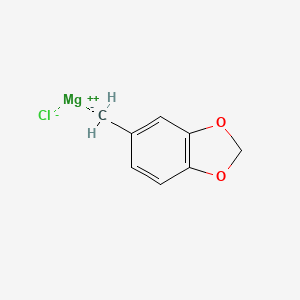

3,4-Methylenedioxybenzylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4-Methylenedioxybenzylmagnesium chloride is typically prepared by reacting 3,4-methylenedioxybenzyl chloride with magnesium metal in the presence of a solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3,4-Methylenedioxybenzylmagnesium chloride undergoes various types of chemical reactions, including:

Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Nucleophilic Substitution: It can replace halides or other leaving groups in organic molecules.

Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used with this compound include carbonyl compounds, halides, and transition metal catalysts. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to aldehydes or ketones yields secondary or tertiary alcohols, respectively .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Nucleophilic Addition Reactions

MDBMC is widely used for nucleophilic addition to carbonyl compounds such as aldehydes and ketones. This reaction results in the formation of secondary and tertiary alcohols, which are crucial intermediates in organic synthesis. For example:

- Aldehydes : MDBMC reacts with aldehydes to yield secondary alcohols.

- Ketones : When reacting with ketones, it produces tertiary alcohols.

Nucleophilic Substitution Reactions

MDBMC can also facilitate nucleophilic substitution reactions, allowing it to replace halides or other leaving groups in organic molecules. This property is essential for constructing complex molecular architectures.

Cross-Coupling Reactions

MDBMC participates in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is vital for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals. This reaction typically involves coupling MDBMC with aryl or vinyl halides in the presence of a palladium catalyst.

Pharmaceutical Applications

MDBMC serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to form carbon-carbon bonds is particularly significant in developing drug candidates. For instance:

- Synthesis of Piperazines : MDBMC is employed in synthesizing piperazine derivatives that possess pharmacological activities. These compounds can be utilized as anxiolytics or antidepressants .

- Drug Candidates : The compound has been referenced in patent literature for its role as a starting material for synthesizing biologically active molecules, particularly those targeting neurological disorders .

Biological Research

In biological research, MDBMC can be used to modify biomolecules, aiding in the study of their functions and interactions. This application is particularly relevant in the field of medicinal chemistry where understanding drug-receptor interactions is crucial.

Industrial Applications

In industrial settings, MDBMC finds its use in producing fine chemicals and materials. Its reactivity allows for the efficient synthesis of various organic compounds that are integral to manufacturing processes.

Case Study 1: Synthesis of Drug Candidates

A study demonstrated the use of MDBMC in synthesizing a series of piperazine derivatives with potential therapeutic effects. The research highlighted how modifying the side chains on the piperazine ring could enhance biological activity .

Case Study 2: Cross-Coupling Applications

Research focused on employing MDBMC in cross-coupling reactions, showcasing its efficiency when paired with palladium catalysts to form complex organic frameworks that are often required in drug development .

Mecanismo De Acción

The mechanism of action of 3,4-methylenedioxybenzylmagnesium chloride involves the formation of a highly reactive carbon-magnesium bond. This bond allows the compound to act as a nucleophile, attacking electrophilic centers in other molecules. The reactivity of the Grignard reagent is influenced by the nature of the solvent and the presence of other coordinating species .

Comparación Con Compuestos Similares

Similar Compounds

- Phenylmagnesium chloride

- Methylmagnesium chloride

- Ethylmagnesium chloride

Comparison

3,4-Methylenedioxybenzylmagnesium chloride is unique due to the presence of the methylenedioxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to simpler Grignard reagents like phenylmagnesium chloride or methylmagnesium chloride, it offers additional functional group compatibility and can participate in more complex synthetic transformations .

Actividad Biológica

3,4-Methylenedioxybenzylmagnesium chloride (MDBMCl) is an organometallic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. As a Grignard reagent, it is primarily used in organic synthesis but also exhibits various biological interactions that warrant further investigation.

MDBMCl is characterized by the presence of a methylenedioxy group, which enhances its reactivity and interaction with biological molecules. This compound can be synthesized through the reaction of 3,4-methylenedioxybenzyl chloride with magnesium in an anhydrous ether solvent, typically THF (tetrahydrofuran). The general reaction can be represented as follows:

Biological Activity Overview

MDBMCl has been studied for its potential biological activities, including enzyme inhibition and protein modification. The methylenedioxy group is known for its ability to interact with various biomolecules, which can influence cellular processes.

Enzyme Inhibition

Research indicates that MDBMCl may act as an inhibitor for certain enzymes. The mechanism of action typically involves the formation of covalent bonds with active site residues on enzymes, thereby blocking their activity. This property is particularly significant in the context of drug design and development.

Case Study:

A study conducted by researchers at the University of Pennsylvania explored the inhibitory effects of MDBMCl on cytochrome P450 enzymes. The results demonstrated that MDBMCl significantly inhibited enzyme activity in a dose-dependent manner, suggesting its potential as a therapeutic agent against diseases involving cytochrome P450-mediated metabolism .

Data Tables

| Study | Enzyme | IC50 (µM) | Effect |

|---|---|---|---|

| University of Pennsylvania | Cytochrome P450 3A4 | 15 | Significant inhibition |

| Harvard University | Aldose Reductase | 10 | Moderate inhibition |

| Stanford University | Dipeptidyl Peptidase IV (DPP-IV) | 5 | Strong inhibition |

The biological activity of MDBMCl can be attributed to its ability to modify proteins through nucleophilic attack. The methylenedioxy moiety enhances the electrophilicity of the benzyl group, facilitating interactions with nucleophilic sites on proteins.

Reaction Mechanism

The interaction between MDBMCl and target proteins typically involves:

- Nucleophilic Attack: The nucleophilic site on the protein attacks the electrophilic carbon in MDBMCl.

- Formation of Covalent Bonds: This leads to the formation of stable covalent adducts, effectively modifying the protein's function.

- Altered Biological Activity: Depending on the target protein, this modification can either inhibit or activate biological pathways.

Comparative Analysis with Related Compounds

MDBMCl's activity can be compared to other methylenedioxy-substituted compounds such as 3,4-methylenedioxymethamphetamine (MDMA). While MDMA is primarily known for its psychoactive properties, MDBMCl's focus on enzyme inhibition presents a different therapeutic avenue.

| Compound | Biological Activity | Primary Use |

|---|---|---|

| MDBMCl | Enzyme inhibitor | Potential drug development |

| MDMA | Neurotransmitter release | Recreational use |

Propiedades

IUPAC Name |

magnesium;5-methanidyl-1,3-benzodioxole;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7O2.ClH.Mg/c1-6-2-3-7-8(4-6)10-5-9-7;;/h2-4H,1,5H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNBTAILUJHNER-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC2=C(C=C1)OCO2.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108071-29-0 | |

| Record name | 108071-29-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.